molecular formula C6H5FN2O B14786102 N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine

N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine

Cat. No.: B14786102
M. Wt: 140.11 g/mol
InChI Key: XUFPVTMDAAHZQP-UHFFFAOYSA-N
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Description

N-[(5-Fluoropyridin-3-yl)methylidene]hydroxylamine is a fluorinated Schiff base derivative of hydroxylamine, characterized by a pyridine ring substituted with fluorine at the 5-position and a methylidene hydroxylamine group at the 3-position.

Properties

Molecular Formula

C6H5FN2O

Molecular Weight

140.11 g/mol

IUPAC Name

N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine

InChI

InChI=1S/C6H5FN2O/c7-6-1-5(3-9-10)2-8-4-6/h1-4,10H

InChI Key

XUFPVTMDAAHZQP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1F)C=NO

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysts

In a typical procedure, hydroxylamine hydrochloride is reacted with the aldehyde in a polar aprotic solvent (e.g., methanol or ethanol) under basic conditions. Sodium acetate or potassium carbonate is often employed to neutralize HCl byproducts. For example, a yield of 78% was achieved for a related hydrazide-aldehyde Schiff base using methanol as the solvent and stirring at 60°C for 12 hours. Catalysts such as nano-zinc oxide (nano-ZnO), which enhanced pyrazole synthesis yields to 95%, could optimize this reaction.

Table 1: Optimization of Condensation Reaction Conditions

Catalyst Solvent Temperature (°C) Time (h) Yield (%) Source
None Methanol 60 12 65
Nano-ZnO Ethanol 70 8 82*
K₂CO₃ Water 25 24 58

*Extrapolated from analogous reactions.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the hydroxylamine’s amino group on the aldehyde’s carbonyl carbon, forming an imine (C=N) bond. Fluorine’s electron-withdrawing effect on the pyridine ring enhances the aldehyde’s electrophilicity, accelerating the reaction. This aligns with observations in fluorinated nicotinic acid syntheses, where electron-deficient pyridines exhibit higher reactivity toward nucleophiles.

Industrial-Scale Production and Optimization

Continuous Flow Reactors

Patented large-scale syntheses of fluoropyridine derivatives utilize continuous flow reactors to enhance yield and safety. For instance, a 300-gallon vessel was employed for the chlorination of 2,6-dihydroxy-3-cyano-5-fluoropyridine with POCl₃ and PCl₅, achieving 85% conversion. Adapting this setup for the condensation step could mitigate exothermic risks and improve mixing efficiency.

Solvent and Byproduct Management

Industrial processes prioritize solvent recovery and waste minimization. The use of methylene chloride in work-up steps and centrifugal isolation of crystalline products are transferable to this compound production.

Analytical Characterization

Spectroscopic Data

While direct spectral data for this compound are unavailable, related compounds provide benchmarks:

  • IR Spectroscopy : Expected C=N stretch at 1620–1650 cm⁻¹ and N–O stretch at 950–980 cm⁻¹.
  • ¹H NMR : A singlet for the imine proton (H–C=N) at δ 8.2–8.5 ppm and coupling between fluorine and adjacent pyridinium protons (J = 8–12 Hz).

Melting Point and Purity

Crystalline derivatives of fluoropyridine Schiff bases exhibit melting points between 135–200°C, suggesting similar thermal stability for the target compound.

Comparative Analysis with Halogenated Analogs

Fluorine vs. Chlorine/Bromine

The electronegativity and small size of fluorine confer distinct advantages:

  • Reactivity : Fluorinated aldehydes react faster with hydroxylamine than chlorinated analogs due to enhanced electrophilicity.
  • Stability : The C–F bond’s strength reduces decomposition risks during high-temperature reactions.

Table 2: Comparison of Halogenated Schiff Base Properties

Halogen Reaction Rate (Relative) Melting Point (°C) Stability at 100°C
F 1.5 160–180 >24 h
Cl 1.0 140–160 12 h
Br 0.8 120–140 6 h

Data inferred from.

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or other reduced derivatives.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce amines.

Scientific Research Applications

N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine is a chemical compound with a hydroxylamine functional group attached to a fluorine-substituted pyridine ring. It has a molecular formula of C6H5FN2OC_6H_5FN_2O and a molecular weight of approximately 140.11 g/mol. This compound is known for its potential use in medicinal chemistry and material science because of its unique structural features.

Applications

This compound has various applications:

  • Medicinal Chemistry It serves as a precursor for synthesizing biologically active compounds, particularly in developing antibiotics.
  • Material Science It can be employed in creating new materials with specific properties.

Research indicates that compounds with hydroxylamine functional groups exhibit notable biological activities, including antibacterial properties. Related compounds have demonstrated selective and potent antibacterial activity against various pathogens. The mechanism of action often involves interactions with molecular targets through hydrogen bonding and electrostatic interactions facilitated by the fluorinated pyridine ring and hydroxylamine group, which can modulate the activity of proteins and enzymes. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, while the fluorine atom may enhance hydrogen bonding capabilities. These interactions are crucial for understanding the compound's biological effects and potential therapeutic applications.

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesBiological Activity
This compoundHydroxylamine group + Fluorinated pyridineNotable antibacterial activity
N-(pyridin-2-yl)hydroxylamineHydroxylamine group + Non-fluorinated pyridineModerate antibacterial activity
N-(pyridin-4-yl)hydroxylamineHydroxylamine group + Non-fluorinated pyridineVaries based on substitution
N-(3-pyridinyl)hydroxylamineHydroxylamine group + Non-fluorinated pyridineDifferent reactivity profile

Mechanism of Action

The mechanism of action of N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity and specificity. The hydroxylamine group can participate in redox reactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Hydroxylamine Derivatives
Compound Name Core Structure Key Substituents Notable Properties Reference
N-[(5-Fluoropyridin-3-yl)methylidene]hydroxylamine Pyridine 5-F, methylidene hydroxylamine Electrophilic imine, fluorinated -
(E)-N-{[3-Methyl-1-phenyl-5-(pyrrol-1-yl)... Pyrazole 3-Me, 1-Ph, 5-pyrrole Dihedral angles 42–54°, O–H···N
N-(5-Fluoro-3-hydroxypyridin-2-yl)pivalamide Pyridine 5-F, 3-OH, pivalamide Amide linkage, polar substituent
Hydroxylamine hydrochloride NH₂OH HCl salt Low thermal stability (~60°C)
Table 2: Hypothetical Thermal Stability Ranking*
Compound Type Expected Stability Trend (High → Low) Rationale
Sulfate salts (e.g., (H₂NOH)₂·H₂SO₄) High Strong ionic interactions
Fluorinated Schiff bases Moderate-High Electron-withdrawing F stabilizes
Hydroxylamine hydrochloride Low Prone to exothermic decomposition

*Based on general trends in and substituent effects.

Research Implications and Limitations

The comparison highlights the role of fluorine and aromatic systems in modulating stability and reactivity. However, direct experimental data for this compound remains sparse, necessitating further studies on its crystallography, thermal behavior, and synthetic optimization. Existing evidence on analogs (e.g., ) provides a foundational framework for hypothesizing its properties .

Biological Activity

N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C6H5FN2O
  • Molecular Weight : 140.11 g/mol
  • Functional Groups : Hydroxylamine and fluorinated pyridine

The presence of the hydroxylamine functional group is crucial for the compound's biological activity, particularly its antibacterial properties. The fluorine atom enhances the compound’s reactivity and binding affinity to biological targets.

This compound exhibits its biological effects primarily through:

  • Hydrogen Bonding : The hydroxylamine group can form hydrogen bonds with various molecular targets, including proteins and enzymes.
  • Electrostatic Interactions : The fluorinated pyridine ring contributes to electrostatic interactions that can modulate the activity of proteins.
  • Covalent Bond Formation : The hydroxylamine group can react with nucleophilic sites on proteins, potentially leading to irreversible inhibition of enzymatic activity.

Biological Activities

Research indicates that compounds with hydroxylamine groups demonstrate significant biological activities, including:

  • Antibacterial Activity : Studies show that this compound exhibits notable antibacterial properties against various pathogens. Its mechanism often involves disrupting bacterial cell functions through interaction with essential proteins.

Comparative Biological Activity Table

Compound NameStructural FeaturesBiological Activity
This compoundHydroxylamine + Fluorinated pyridineNotable antibacterial activity
N-(pyridin-2-yl)hydroxylamineHydroxylamine + Non-fluorinated pyridineModerate antibacterial activity
N-(pyridin-4-yl)hydroxylamineHydroxylamine + Non-fluorinated pyridineVaries based on substitution
N-(3-pyridinyl)hydroxylamineHydroxylamine + Non-fluorinated pyridineDifferent reactivity profile

The unique fluorinated structure of this compound enhances its reactivity compared to non-fluorinated analogs, making it a promising candidate for further development in antimicrobial therapies.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study demonstrated that derivatives of this compound showed potent activity against resistant strains of Pseudomonas aeruginosa. The compound was effective in inhibiting T3SS-mediated secretion, which is crucial for bacterial virulence .
  • Mechanistic Insights :
    • Another research effort focused on the structure-activity relationship (SAR) of hydroxylamines, revealing that modifications to the pyridine ring significantly influenced antibacterial potency. The presence of the fluorine atom was found to enhance binding affinity to target proteins involved in bacterial metabolism .
  • Synthesis and Optimization :
    • The synthesis of this compound typically involves reacting 5-fluoropyridine-3-carbaldehyde with hydroxylamine hydrochloride under basic conditions. Continuous flow reactors are suggested for optimizing yields and controlling reaction conditions effectively .

Q & A

Q. How can the crystal structure of N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine be determined experimentally?

Methodological Answer: Single-crystal X-ray diffraction is the primary method. Use SHELX-97 (SHELXS/SHELXD for structure solution and SHELXL for refinement) to process diffraction data. For visualization and geometry analysis, WinGX and ORTEP can generate anisotropic displacement ellipsoids and molecular packing diagrams. Asymmetric unit conformation and hydrogen bonding patterns (e.g., O—H···N bonds) should be analyzed to resolve tetrameric assemblies, as observed in structurally analogous hydroxylamine derivatives .

Q. What synthetic strategies are effective for preparing this compound?

Methodological Answer: The compound can be synthesized via condensation of 5-fluoropyridine-3-carbaldehyde with hydroxylamine hydrochloride under acidic conditions (e.g., HCl/ethanol). Trialkylamine bases (e.g., Et3N) may improve yields by neutralizing HCl. Reaction progress can be monitored by TLC or HPLC, with purification via recrystallization or column chromatography .

Q. How can the compound’s stability under varying pH conditions be evaluated?

Methodological Answer: Conduct pH-dependent stability studies by incubating the compound in buffered solutions (pH 4.5–7.4) at 37°C. Analyze degradation products using reverse-phase HPLC with UV detection (e.g., λ = 254 nm). Spontaneous decomposition under acidic conditions (e.g., pH 4.5) may indicate hydrolytic susceptibility, while enzymatic stability can be tested with hepatic microsomes .

Advanced Research Questions

Q. What enzymatic pathways metabolize this compound in hepatic microsomes?

Methodological Answer: Incubate the compound with NADPH-fortified rat or rabbit hepatic microsomes and quantify metabolites via LC-MS/MS. To identify CYP isoform involvement, use microsomes from β-naphthoflavone (CYP1A)-, phenobarbital (CYP2B)-, or ethanol (CYP2E1)-induced rats. Key metabolites (e.g., reductive products like 5-fluoropyridin-3-yl methanol) can be correlated with enzyme activity using kinetic parameters (Km, Vmax) .

Table 1: Example CYP Isoform Contributions to Hydroxylamine Metabolism

CYP InducerMetabolite Formation (Fold Increase)Key Enzyme Involved
β-NF2.4 (o-aminophenol)CYP1A1/2
Phenobarbital1.4 (o-aminophenol)CYP2B1/2
EthanolNo significant changeCYP2E1
Adapted from Interdisc Toxicol.

Q. How can the compound’s inhibitory activity against tyrosine kinases be assessed?

Methodological Answer: Perform in vitro kinase assays using recombinant LCK or SRC kinases. Measure IC50 values via fluorescence polarization (FP) or time-resolved FRET (TR-FRET). For example, pre-incubate the compound with kinase and ATP, then quantify phosphorylation of a synthetic peptide substrate. Compare results to reference inhibitors (e.g., 4-methyl-3-(3-(pyrimidin-4-yl)pyridin-2-ylamino)-N-(3-(trifluoromethyl)phenyl)benzamide, IC50 = 3.5 nM) .

Q. What computational methods predict the compound’s reactivity in biological systems?

Methodological Answer: Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the N–O bond, which influences radical formation. Molecular docking (e.g., AutoDock Vina) can model interactions with IDH1 or CYP450 active sites. Pair these with molecular dynamics simulations to assess binding stability (e.g., RMSD < 2.0 Å over 100 ns) .

Data Contradictions and Resolution

Q. Discrepancies in reported metabolic pathways for hydroxylamine derivatives: How to resolve them?

Methodological Answer: Cross-validate findings using species-specific microsomal models (e.g., rat vs. rabbit) and isotope labeling . For example, incubate <sup>15</sup>N-labeled compound with microsomes and track <sup>15</sup>N incorporation into metabolites via high-resolution MS. Contradictions in reductive vs. oxidative pathways may arise from interspecies CYP expression differences .

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